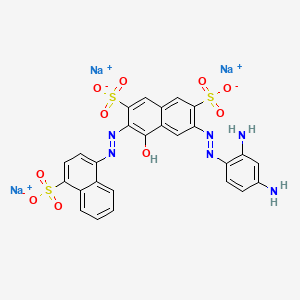

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt

Description

This compound is a trisodium salt of a disubstituted azo dye featuring two azo (–N=N–) linkages and three sulfonate (–SO₃⁻) groups. Its structure comprises a 2,7-naphthalenedisulfonic acid backbone modified with a 2,4-diaminophenylazo group at position 6 and a 4-sulfo-1-naphthalenylazo group at position 2. The presence of multiple sulfonate groups enhances water solubility, making it suitable for applications in textiles, inks, or biological staining . Regulatory scrutiny of such compounds is common due to concerns about aromatic amine metabolites, which are suspected carcinogens .

Properties

CAS No. |

69178-38-7 |

|---|---|

Molecular Formula |

C26H17N6Na3O10S3 |

Molecular Weight |

738.6 g/mol |

IUPAC Name |

trisodium;6-[(2,4-diaminophenyl)diazenyl]-4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H20N6O10S3.3Na/c27-14-5-6-20(18(28)11-14)30-31-21-12-17-13(9-23(21)44(37,38)39)10-24(45(40,41)42)25(26(17)33)32-29-19-7-8-22(43(34,35)36)16-4-2-1-3-15(16)19;;;/h1-12,33H,27-28H2,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |

InChI Key |

PZGBEYOUNKVKNE-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes, often carried out in batch reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its azo dye structure, which includes multiple sulfonic acid groups that enhance its solubility in water and make it suitable for various applications. The presence of the azo linkage contributes to its color properties, making it an effective dyeing agent.

Dye and Pigment Industry

The primary application of 2,7-naphthalenedisulfonic acid is as an intermediate in the synthesis of dyes. It is particularly useful in producing azo dyes due to its high reactivity and ability to form stable colored complexes.

Case Study: Production of Azo Dyes

A study detailed the synthesis of various azo dyes using this compound as a precursor. The resulting dyes exhibited excellent fastness properties and were utilized in textile applications. The production process highlighted the efficient conversion of this compound into vibrant dyes with high yield and purity levels .

Textile Industry

In the textile industry, this compound is employed for dyeing fabrics, especially those made from synthetic fibers. Its ability to impart bright colors while maintaining wash fastness makes it a preferred choice among manufacturers.

Case Study: Textile Dyeing

Research conducted on the dyeing of polyester fabrics with this compound showed that it provided deep shades with good light and washing fastness. The study emphasized the importance of optimizing dyeing conditions to enhance color uptake and retention .

Paper Industry

The compound is also utilized in the paper industry as a coloring agent. Its water solubility allows for easy application in paper coatings and inks, resulting in vibrant colors that are essential for printed materials.

Case Study: Paper Coating Applications

A comparative analysis demonstrated that papers treated with this compound exhibited superior color brightness compared to those treated with traditional dyes. The findings suggested that incorporating this compound could improve the aesthetic quality of printed products .

Food Coloring

Due to its non-toxic nature, 2,7-naphthalenedisulfonic acid has potential applications in food coloring. Regulatory assessments have indicated its safety for use in food products, although further studies are needed to establish specific guidelines for its application.

Cosmetic Industry

The cosmetic industry has begun exploring this compound for use in color cosmetics such as hair dyes and makeup products. Its stability and vibrant coloration can enhance product appeal while ensuring compliance with safety regulations.

Separation Techniques

The production of 2,7-naphthalenedisulfonic acid involves several chemical processes including sulfonation reactions where naphthalene is treated with sulfuric acid under controlled conditions. Various methods have been developed to optimize yield and purity:

- Sulfonation Reaction : This involves treating naphthalene with sulfuric acid at elevated temperatures (130° to 180°C) to produce naphthalenedisulfonic acids selectively .

- Filtration Techniques : Advanced filtration methods have been employed to separate desired isomers effectively from reaction mixtures, enhancing the purity of the final product .

Purification Processes

Recent advancements have focused on improving purification techniques to achieve higher purity levels (over 99%) which are crucial for applications in sensitive industries like cosmetics and food .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in the compound’s coloration properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved in its action depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.

Comparison with Similar Compounds

Table 1: Key Structural and Application Differences

Metabolic and Toxicity Profiles

- This parallels amaranth (CAS 915-67-3), where cleavage generates 4-sulfo-1-naphthylamine .

- Acid Red 18 : Despite structural similarity, its regulatory approval for food use implies rigorous safety assessments, though debates about hyperactivity in children persist .

- Industrial Dyes (e.g., CAS 72828-83-2): Benzoylamino substituents may reduce metabolic activation risks compared to diamino groups, but long alkyl chains (e.g., dodecylphenyl in CAS 93762-37-9) raise environmental persistence concerns .

Spectral and Application Data

Table 2: Spectral Properties

| Compound | λmax (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Solubility (g/L, H₂O) |

|---|---|---|---|

| Target Compound | ~510 (visible spectrum) | ~25,000 | >100 (high due to trisulfonate) |

| Acid Red 18 | 505–515 | 30,000–35,000 | ~120 |

| SPADNS | 570–580 (Zr-complex shift) | 40,000 (complex-dependent) | ~150 |

| Violet 5R | 540–550 | 22,000 | ~80 |

Biological Activity

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound belonging to the azo dye family. Its molecular structure features multiple functional groups, including sulfonic acids and azo linkages, which contribute to its vibrant color and solubility properties. This compound has garnered attention for its biological activity and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of sulfonic acid groups enhances its solubility in aqueous environments, allowing it to interact with proteins and nucleic acids effectively. The azo linkages contribute to the compound's stability and color properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.56 g/mol |

| Solubility | Soluble in water |

| Color | Brightly colored (due to azo groups) |

Interaction with Biological Molecules

Research indicates that 2,7-naphthalenedisulfonic acid exhibits significant biological activity through its interactions with proteins and nucleic acids. These interactions can influence the functionality of these biomolecules, making it a candidate for applications in drug delivery systems and as a histological dye in microscopy.

Mechanisms of Action:

- Metal Ion Complexation: The compound can form stable complexes with metal ions due to the electron-rich nature of its functional groups. This property is crucial for various analytical applications and may also play a role in its biological activity.

- Protein Binding: Studies have shown that the compound can bind to proteins, potentially altering their activity or stability .

Toxicity and Safety Assessments

Toxicological assessments of azo dyes, including derivatives like 2,7-naphthalenedisulfonic acid, have raised concerns regarding their safety. Some studies suggest that certain azo compounds may be carcinogenic or mutagenic under specific conditions. Regulatory bodies have emphasized the need for thorough evaluations of such compounds before widespread use in consumer products .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various naphthalenedisulfonic acid derivatives, including the trisodium salt variant. Results indicated significant antibacterial activity against several strains of bacteria, demonstrating the potential use of this compound in developing antimicrobial agents .

Drug Delivery Applications

Research has explored the use of 2,7-naphthalenedisulfonic acid as a carrier for drug delivery systems. Its ability to form complexes with therapeutic agents and enhance their solubility could improve the efficacy of drug formulations. In vitro studies showed promising results regarding cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.